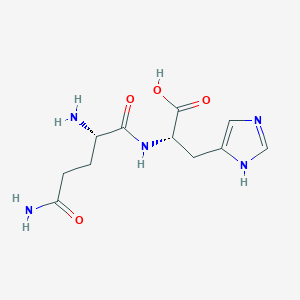
Glutaminylhistidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Glutaminylhistidine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum, a bacterium widely used for amino acid production, can be genetically modified to overproduce the desired dipeptide . The fermentation process is optimized to achieve high yields and purity of the compound.
化学反应分析
Types of Reactions
Glutaminylhistidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: The amide bonds in the dipeptide can be reduced to amines.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the amide bonds can yield the corresponding amines .
科学研究应用
Glutaminylhistidine has several scientific research applications, including:
Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Nutrition: As a dipeptide, it can be used in dietary supplements to provide a source of amino acids.
Industry: It is used in the production of specialized peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of glutaminylhistidine involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress . Additionally, it may modulate immune responses by influencing the activity of immune cells and cytokine production . The exact molecular targets and pathways involved are still under investigation, but its effects are believed to be mediated through its constituent amino acids, glutamine and histidine .
相似化合物的比较
Similar Compounds
Similar compounds to glutaminylhistidine include other dipeptides such as:
Glutaminylglycine: Composed of glutamine and glycine.
Histidylglycine: Composed of histidine and glycine.
Glutamylhistidine: Composed of glutamic acid and histidine.
Uniqueness
This compound is unique due to the specific combination of glutamine and histidine, which imparts distinct biochemical properties. For example, the presence of the imidazole ring in histidine allows for unique interactions with metal ions and other biomolecules, while glutamine provides additional stability and solubility .
属性
CAS 编号 |
104018-08-8 |
|---|---|
分子式 |
C11H17N5O4 |
分子量 |
283.28 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H17N5O4/c12-7(1-2-9(13)17)10(18)16-8(11(19)20)3-6-4-14-5-15-6/h4-5,7-8H,1-3,12H2,(H2,13,17)(H,14,15)(H,16,18)(H,19,20)/t7-,8-/m0/s1 |
InChI 键 |
JZOYFBPIEHCDFV-YUMQZZPRSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCC(=O)N)N |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















